5-Bromo-1H-imidazole-2-carbonitrile

Catalog No.
S688916
CAS No.
120118-03-8
M.F
C4H2BrN3
M. Wt
171.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1H-imidazole-2-carbonitrile

CAS Number

120118-03-8

Product Name

5-Bromo-1H-imidazole-2-carbonitrile

IUPAC Name

5-bromo-1H-imidazole-2-carbonitrile

Molecular Formula

C4H2BrN3

Molecular Weight

171.98 g/mol

InChI

InChI=1S/C4H2BrN3/c5-3-2-7-4(1-6)8-3/h2H,(H,7,8)

InChI Key

DXZFZIQXGDJVCL-UHFFFAOYSA-N

SMILES

C1=C(NC(=N1)C#N)Br

Canonical SMILES

C1=C(NC(=N1)C#N)Br

Field: Therapeutic and Pharmacological Research

Imidazole derivatives, including 5-Bromo-1H-imidazole-2-carbonitrile, have been found to exhibit a broad range of biological activities . These include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Method of Application: The specific method of application would depend on the particular biological activity being targeted. In general, these compounds would be synthesized in a laboratory and then tested in vitro (in a controlled lab environment outside of a living organism) or in vivo (inside a living organism) for their biological activity .

Results or Outcomes: The outcomes of these studies would also depend on the specific biological activity being investigated. For example, a study looking at the antibacterial activity of an imidazole derivative might measure the minimum inhibitory concentration (MIC) of the compound against a range of bacterial species .

Field: Drug Development

These drugs have a wide range of applications, including antihistaminic, analgesic, antiviral, antiulcer, antihelmintic, antinematodal, bactericidal, trypanocidal, anti-rheumatoid arthritis, antiprotozoal, antibacterial, and anticancer treatments .

Method of Application: The specific method of application would depend on the particular drug being developed. In general, these compounds would be synthesized in a laboratory and then tested in vitro or in vivo for their therapeutic potential .

Results or Outcomes: The outcomes of these studies would depend on the specific drug being developed. For example, a study looking at the antiviral activity of an imidazole derivative might measure the compound’s effectiveness in inhibiting viral replication .

Field: Chemical Synthesis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Method of Application: The specific method of application would depend on the particular chemical synthesis being performed. In general, these compounds would be synthesized in a laboratory and then used as building blocks in the synthesis of more complex molecules .

5-Bromo-1H-imidazole-2-carbonitrile is a heterocyclic organic compound that belongs to the imidazole family. It features a bromine atom at the 5-position and a cyano group at the 2-position of the imidazole ring. The molecular formula for this compound is C4H2BrN3, and its molecular weight is approximately 188.98 g/mol. The imidazole ring is characterized by its five-membered structure containing two nitrogen atoms, which contributes to the compound's chemical reactivity and biological properties.

The presence of the bromine substituent enhances the compound's electrophilic character, making it an interesting candidate for various chemical transformations. The cyano group introduces additional functional properties, allowing for potential applications in medicinal chemistry and material science.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Cyclization Reactions: The cyano group can participate in cyclization reactions, potentially forming more complex heterocycles.
  • Reduction Reactions: The cyano group can be reduced to an amine under specific conditions, altering the compound's reactivity and biological activity.
  • Condensation Reactions: This compound can react with carbonyl compounds in condensation reactions, leading to the formation of imidazoles or related structures.

These reactions highlight the versatility of 5-Bromo-1H-imidazole-2-carbonitrile in synthetic organic chemistry.

Research indicates that 5-Bromo-1H-imidazole-2-carbonitrile exhibits notable biological activities, particularly in the realm of medicinal chemistry:

  • Antimicrobial Activity: Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Anticancer Properties: Preliminary investigations suggest that 5-Bromo-1H-imidazole-2-carbonitrile may inhibit cancer cell proliferation, indicating potential as an anticancer agent.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

These biological activities are attributed to the structural features of the imidazole ring and the substituents present on it.

Several methods have been developed for synthesizing 5-Bromo-1H-imidazole-2-carbonitrile:

  • Halogenation of Imidazole Derivatives: Starting from 1H-imidazole or its derivatives, bromination can be performed using bromine or N-bromosuccinimide in appropriate solvents.
  • Reaction with Cyanogen Bromide: The introduction of the cyano group can be achieved through a reaction with cyanogen bromide under controlled conditions.
  • One-Pot Synthesis: Recent studies have reported one-pot synthesis methods combining multiple steps (bromination and cyanation) to streamline production and improve yields.

These synthesis methods demonstrate flexibility and efficiency in producing 5-Bromo-1H-imidazole-2-carbonitrile.

5-Bromo-1H-imidazole-2-carbonitrile finds applications across various fields:

  • Pharmaceuticals: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Chemicals: The compound may be explored as a pesticide or fungicide due to its biological activity against pathogens.
  • Material Science: Its unique structural features allow for potential applications in developing novel materials or catalysts.

The versatility of this compound opens avenues for exploration in diverse scientific domains.

Interaction studies involving 5-Bromo-1H-imidazole-2-carbonitrile have focused on its binding affinity with biological targets:

  • Protein-Ligand Interactions: Investigations into how this compound interacts with specific proteins have revealed insights into its mechanism of action as an enzyme inhibitor.
  • Molecular Docking Studies: Computational studies have been conducted to predict how 5-Bromo-1H-imidazole-2-carbonitrile binds to target sites on proteins, aiding in drug design efforts.
  • Synergistic Effects: Studies have examined potential synergistic effects when combined with other compounds, enhancing its therapeutic efficacy.

These interaction studies are crucial for understanding the compound's pharmacological profile and guiding future research directions.

Several compounds share structural similarities with 5-Bromo-1H-imidazole-2-carbonitrile, including:

Compound NameStructure FeaturesUnique Aspects
1H-ImidazoleFive-membered ring with two nitrogen atomsBasic structure without substituents
2-MethylimidazoleMethyl group at position 2Increased lipophilicity compared to 5-Bromo variant
4-Bromo-1H-imidazoleBromine at position 4Different reactivity profile due to bromine position
5-Nitro-1H-imidazoleNitro group at position 5Exhibits different biological activities

The uniqueness of 5-Bromo-1H-imidazole-2-carbonitrile lies in its specific combination of halogen and cyano groups on the imidazole ring, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-Bromo-1H-imidazole-2-carbonitrile

Dates

Last modified: 08-15-2023

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